molecular formula C8H7BrClN B13124162 3-Bromo-2-chloro-6-cyclopropylpyridine

3-Bromo-2-chloro-6-cyclopropylpyridine

Cat. No.: B13124162
M. Wt: 232.50 g/mol
InChI Key: WQXFNZHTAOHOEI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN and a molecular weight of 232.50 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 5-bromo-2-chloropyridine as a starting material, which undergoes a one-step reaction with a metal reagent such as magnesium dichloride and dry ice to yield the target compound . This method is advantageous due to its high yield, short reaction steps, and the use of readily available raw materials.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure safety, cost-effectiveness, and environmental sustainability. The industrial process avoids the use of high-toxicity reagents and high-risk intermediates, making it suitable for bulk manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-cyclopropylpyridine involves its interaction with specific molecular targets. In Suzuki–Miyaura coupling reactions, for instance, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents to form new carbon-carbon bonds . This process highlights its role in facilitating complex organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-6-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

3-bromo-2-chloro-6-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2

InChI Key

WQXFNZHTAOHOEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)Br)Cl

Origin of Product

United States

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